4-Bromo-5-(bromomethyl)-2-methoxypyridine
Description
4-Bromo-5-(bromomethyl)-2-methoxypyridine (Molecular Formula: C₇H₇Br₂NO) is a brominated pyridine derivative featuring a methoxy group at the 2-position, a bromine atom at the 4-position, and a bromomethyl (-CH₂Br) substituent at the 5-position. Its SMILES notation is COC1=NC=C(C(=C1)Br)CBr, and its InChIKey is NOJWVKRYWFJPQK-UHFFFAOYSA-N . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and alkylation processes due to its dual bromine substituents .
Properties
IUPAC Name |
4-bromo-5-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-2-6(9)5(3-8)4-10-7/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJWVKRYWFJPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805576-46-8 | |
| Record name | 4-bromo-5-(bromomethyl)-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of a bromomethyl group. One common method includes:
Bromination of 2-methoxypyridine: This step involves the reaction of 2-methoxypyridine with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 4-position.
Introduction of the bromomethyl group: The bromomethyl group can be introduced by reacting the brominated intermediate with formaldehyde and hydrobromic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine derivatives with carbonyl groups.
Reduction: De-brominated pyridine derivatives.
Scientific Research Applications
4-Bromo-5-(bromomethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-2-methoxypyridine involves its interaction with various molecular targets. The bromine atoms and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7)
- Structure : Bromine at position 5, methoxy at 2, and methyl at 3.
- Key Differences : The methyl group at position 4 reduces steric hindrance compared to the bromomethyl group in the target compound. This difference impacts reactivity in nucleophilic substitutions; the bromomethyl group in 4-Bromo-5-(bromomethyl)-2-methoxypyridine offers a reactive site for further functionalization (e.g., alkylation or elimination) .
5-Bromo-2-methoxypyridine
- Structure : Bromine at position 5 and methoxy at 2; lacks the bromomethyl group.
- Key Differences : The absence of a bromomethyl group limits its utility in multi-step syntheses requiring sequential halogen displacement. It is primarily used in palladium-catalyzed couplings, whereas the target compound’s bromomethyl group enables additional reaction pathways .
Methyl 5-bromo-2-methoxyisonicotinate
Steric and Electronic Effects
- Steric Hindrance : 2-Methoxypyridine derivatives often face steric challenges in cyclization reactions due to the methoxy group’s bulk. For example, 2-methoxypyridine failed to react in a study due to unfavorable steric interactions during intermediate formation . The bromomethyl group in the target compound may exacerbate steric effects but provides a reactive handle for further modifications.
- Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic substitution at adjacent positions. The dual bromine atoms in the target compound amplify this effect, making it more reactive than mono-bromo analogs like 5-Bromo-4-methoxy-2-methylpyridine .
Comparative Data Table
Research Findings and Trends
- Reactivity Trends : Bromomethyl-containing pyridines exhibit higher reactivity in alkylation reactions compared to methyl or ester analogs. For example, this compound was successfully used to synthesize pyrazol-3-one derivatives via NBS-mediated bromination .
- Steric Limitations : Despite their utility, 2-methoxy-substituted pyridines often face steric challenges, as seen in failed cyclization reactions of 2-methoxypyridine . The target compound’s bromomethyl group may require optimized reaction conditions to mitigate similar issues.
Biological Activity
4-Bromo-5-(bromomethyl)-2-methoxypyridine (CAS No. 1805576-46-8) is a halogenated pyridine derivative that has gained attention for its potential biological activities. This compound's structure, featuring both bromine and methoxy functional groups, suggests a variety of interactions with biological targets, making it a candidate for pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. The bromine atoms can enhance lipophilicity, facilitating membrane penetration, while the methoxy group may participate in hydrogen bonding interactions with target proteins.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its efficacy against several bacterial strains, including multidrug-resistant pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 12.5 mg/mL | 25 mg/mL |
| Escherichia coli | 25 mg/mL | 50 mg/mL |
| Salmonella typhi | 6.25 mg/mL | 12.5 mg/mL |
These findings indicate that this compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains .
Enzyme Inhibition
In addition to its antimicrobial properties, this compound has shown potential as an enzyme inhibitor. Studies have reported that it acts as a competitive inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 ± 0.02 µM . This suggests that the compound could be explored further for therapeutic applications in conditions where alkaline phosphatase plays a role.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, including this compound, against XDR-Salmonella typhi. The compound exhibited a significant inhibition zone and was found to be the most potent among tested derivatives, highlighting its potential as an effective antibacterial agent .
Case Study 2: Enzyme Kinetics
In enzyme kinetics studies, the compound was subjected to various concentrations to determine its inhibitory effects on alkaline phosphatase. The Lineweaver-Burk plot indicated competitive inhibition characteristics, confirming its potential utility in drug development targeting this enzyme .
Research Findings
- Synthesis and Characterization : The compound can be synthesized through various methods, including nucleophilic substitution reactions involving brominated pyridines.
- Biological Interactions : Molecular docking studies have revealed that this compound interacts favorably with target proteins, establishing multiple hydrogen bonds and hydrophobic interactions that contribute to its biological activity .
- Potential Applications : Given its antimicrobial and enzyme-inhibitory properties, this compound may have applications in treating infections caused by resistant bacteria and in diseases where alkaline phosphatase is implicated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
